

Technical Guide: Physical Characteristics of Tetramethylthiuram Monosulfide-d12

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tetramethylthiuram Monosulfide-d12*

Cat. No.: *B15552526*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of **Tetramethylthiuram Monosulfide-d12** (TMTM-d12). This deuterated analog of Tetramethylthiuram Monosulfide is a crucial tool in various research and development applications, particularly as an internal standard in quantitative analyses. This document compiles available data on its physical properties, outlines relevant experimental methodologies for their determination, and presents a typical experimental workflow where TMTM-d12 is utilized.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of **Tetramethylthiuram Monosulfide-d12** and its non-deuterated counterpart, Tetramethylthiuram Monosulfide. This allows for a direct comparison and highlights the data currently available in the public domain.

Property	Tetramethylthiuram Monosulfide-d12	Tetramethylthiuram Monosulfide
Appearance	Yellow Powder[1]	Yellow Powder[1]
Molecular Formula	C ₆ D ₁₂ N ₂ S ₃	C ₆ H ₁₂ N ₂ S ₃ [2]
Molecular Weight	220.44 g/mol	208.37 g/mol [3]
Melting Point	Data not available	106-110 °C[1], 107-111 °C[3]
Boiling Point	Data not available	Data not available
Solubility	Data not available	Insoluble in water; soluble in ethanol, acetone, benzene, and diethyl ether[1].
Density	Data not available	1.37 g/cm ³ [1]

Experimental Protocols

Detailed experimental protocols for the determination of the physical characteristics of **Tetramethylthiuram Monosulfide-d12** are not extensively published. However, standard methodologies for determining melting point and solubility of organic compounds are applicable.

Melting Point Determination

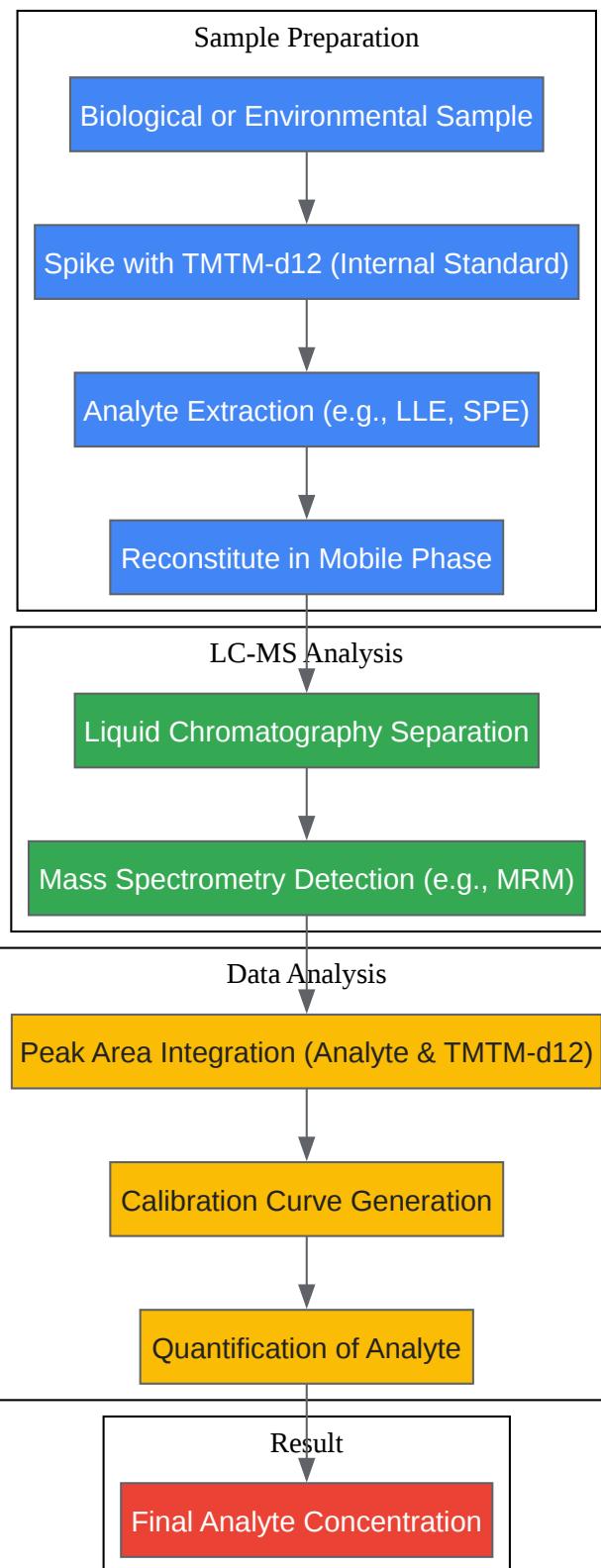
The melting point of a solid is a critical indicator of its purity. The following protocol outlines a general method for its determination using a capillary melting point apparatus.

Methodology:

- Sample Preparation: A small, finely powdered sample of **Tetramethylthiuram Monosulfide-d12** is packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.

- Heating: The sample is heated at a controlled rate. An initial rapid heating phase can be employed to approach the approximate melting temperature, followed by a slower heating rate (1-2 °C per minute) as the melting point is neared to ensure accuracy[4].
- Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is reported as the melting point[5].
- Purity Assessment: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities[5].

Solubility Determination


Understanding the solubility of **Tetramethylthiuram Monosulfide-d12** is essential for its application in various analytical techniques. A general protocol for assessing solubility is as follows.

Methodology:

- Solvent Selection: A range of common laboratory solvents of varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane) are selected for testing.
- Sample Preparation: A pre-weighed amount of **Tetramethylthiuram Monosulfide-d12** (e.g., 1 mg) is placed into a small vial.
- Solvent Addition: A measured volume of the selected solvent (e.g., 1 mL) is added to the vial.
- Mixing: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period to facilitate dissolution. Gentle heating may be applied if the compound is not readily soluble at room temperature[6].
- Observation: The solution is visually inspected for the presence of undissolved solid. The solubility is qualitatively described (e.g., soluble, partially soluble, insoluble) or quantitatively determined by adding further known amounts of the solid until saturation is reached[7].

Mandatory Visualization: Experimental Workflow

Tetramethylthiuram Monosulfide-d12 is commonly employed as an internal standard in quantitative analysis using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS). The following diagram illustrates a typical experimental workflow for such an application.

[Click to download full resolution via product page](#)

Quantitative analysis workflow using TMTM-d12 as an internal standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Tetramethylthiuram monosulfide | C6H12N2S3 | CID 7347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. テトラメチルチウラムモノスルフィド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. www1.udel.edu [www1.udel.edu]
- To cite this document: BenchChem. [Technical Guide: Physical Characteristics of Tetramethylthiuram Monosulfide-d12]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15552526#physical-characteristics-of-tetramethylthiuram-monosulfide-d12>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com